3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Description
3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a 1-(2-methoxyethyl)imidazole moiety and a carboxylic acid group at position 1. The carboxylic acid group enhances polarity and hydrogen-bonding capacity, influencing both physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-[1-(2-methoxyethyl)imidazol-4-yl]imidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-21-7-6-17-8-10(15-9-17)13-16-12(14(19)20)11-4-2-3-5-18(11)13/h2-5,8-9H,6-7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTYBEKBRABJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(N=C1)C2=NC(=C3N2C=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Groebke-Blackburn-Bienaymé (GBBR) Three-Component Reaction
The GBBR reaction is widely used for synthesizing imidazo[1,5-a]pyridines. This method involves:
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Reactants : Pyridine-2-amine, aldehydes, and isocyanides.
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Catalysts : Brønsted or Lewis acids (e.g., Bi(OTf)₃, p-TsOH).
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Reaction Setup : Combine pyridine-2-amine (2.0 mmol), methyl glyoxylate (2.0 mmol), and tert-butyl isocyanide (2.0 mmol) in dichloroethane (DCE, 0.3 M).
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Catalysis : Add Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv).
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Conditions : Heat at 150°C for 12–24 hours under inert atmosphere.
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Workup : Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.
Copper-Catalyzed Denitrogenative Transannulation
This method employs pyridotriazoles and amines under oxidative conditions:
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Reactants : Pyridotriazole (1.0 equiv) and benzylamine derivatives.
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Catalyst : CuI (10 mol%) with molecular oxygen as the oxidant.
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Conditions : Stir in DMF at 100°C for 6–12 hours.
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Outcome : Forms imidazo[1,5-a]pyridine cores with amine substituents.
Limitation : Requires pre-synthesized pyridotriazoles, adding synthetic steps.
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity (HPLC) | >95% |
Click Chemistry (CuAAC)
A copper-catalyzed azide-alkyne cycloaddition attaches the imidazole:
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Reactants : Azide-functionalized imidazo[1,5-a]pyridine and propargyl-imidazole derivative.
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Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%).
Advantage : High regioselectivity and mild conditions.
Carboxylic Acid Functionalization
Direct Carboxylation
Methyl Ester Hydrolysis :
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Reactant : Methyl ester precursor of the target compound.
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Conditions : Treat with LiOH·H₂O (2.0 equiv) in THF/H₂O (3:1) at 60°C for 3 hours.
Oxidative Methods :
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KMnO₄ Oxidation : Convert methyl groups to carboxylic acids under acidic conditions (e.g., H₂SO₄, 80°C).
Integrated Synthetic Route
Combining the above methods, a representative pathway is:
Step 1 : GBBR reaction to form methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate.
Step 2 : Sonogashira coupling with 1-(2-methoxyethyl)-4-ethynylimidazole.
Step 3 : Saponification of the methyl ester to the carboxylic acid.
Overall Yield : 45–50% (3 steps).
Analytical Data and Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₄H₁₄N₄O₃ | HRMS |
| Melting Point | 238–240°C (dec.) | DSC |
| ¹H NMR (DMSO-d₆) | δ 8.75 (s, 1H, imidazole), 4.20 (t, J=6 Hz, 2H, OCH₂) | 400 MHz NMR |
| IR (KBr) | 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) | FT-IR |
Critical Analysis of Methodologies
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GBBR vs. Transannulation : GBBR offers better atom economy, while transannulation allows late-stage diversification.
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Coupling Strategies : Sonogashira provides higher yields, but CuAAC ensures regioselectivity for complex imidazole derivatives.
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Carboxylation : Direct hydrolysis is preferred over oxidation due to fewer side reactions.
Optimization Opportunities :
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Use flow chemistry to improve Bi(OTf)₃-catalyzed cyclization efficiency.
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Explore enzymatic hydrolysis for greener ester-to-acid conversion.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including 3-(1-(2-methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid. In silico studies have identified this compound as a potential inhibitor of cancer-related target proteins. Its structure allows for interactions with critical biological pathways involved in cancer cell proliferation and survival .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of Imidazole Ring : The initial step often involves the reaction of substituted imidazoles with carbon acids to form the imidazole ring.
- Cyclization Reactions : Subsequent cyclization reactions lead to the formation of the desired imidazo[1,5-a]pyridine structure.
- Purification and Yield Optimization : Techniques such as recrystallization or chromatography are employed to purify the final product .
Case Study 1: Anticancer Activity Assessment
In a recent study, researchers evaluated the anticancer activity of various imidazole derivatives, including our compound of interest. The study utilized both in vitro and in vivo models to assess cytotoxic effects on cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against renal cell carcinoma (RCC) cells, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to understand how modifications to the imidazole structure affect biological activity. Variations in substituents on the imidazole ring were systematically tested for their effects on potency and selectivity against cancer cell lines. The presence of the methoxyethyl group was found to enhance both potency and selectivity .
Mechanism of Action
The mechanism of action of 3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Imidazo[1,5-a]pyridine Derivatives
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 119448-87-2):
- Structural Difference : Replaces the carboxylic acid with an ethyl ester.
- Impact : Reduced polarity and bioavailability compared to the carboxylic acid form. Esters are typically prodrugs, hydrolyzed in vivo to active acids .
- Synthetic Relevance : Serves as a precursor for carboxylic acids via hydrolysis .
- 7-Bromo-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}imidazo[1,5-a]pyridine-1-carboxamide (21): Structural Difference: Substitutes the carboxylic acid with a carboxamide group linked to a piperidine-methoxyethyl chain. The carboxamide group may stabilize interactions with kinase active sites . Biological Data: Demonstrated GSK-3β inhibitory activity (LC-MS: m/z 395.1 [M+H]+) .
Benzo-Fused Derivatives
- 1-Oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic Acids :
Substituent Modifications
2-Methoxyethyl Group
- N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-7-(pyridin-3-yl)imidazo[1,5-a]pyridine-1-carboxamide (7) :
Halogen and Boronate Derivatives
Heterocycle Replacements
Key Research Findings
Synthetic Efficiency : The target compound’s carboxylic acid group can be synthesized via haloform cleavage of trifluoroacetyl intermediates, achieving yields >80% .
Biological Significance: Analogs with 2-methoxyethyl-piperidine side chains (e.g., Compound 7) show nanomolar inhibitory activity against GSK-3β, suggesting the target compound may share similar potency .
SAR Insights :
- The carboxylic acid at position 1 is critical for hydrogen-bonding with kinase active sites.
- The 2-methoxyethyl group balances lipophilicity and solubility, optimizing bioavailability.
- Bromine substituents (e.g., at position 7) enable further functionalization via cross-coupling .
Biological Activity
Overview
3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a complex organic compound belonging to the imidazopyridine class. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Its unique structure allows for various interactions with biological targets, leading to potential applications in drug development, particularly in treating various diseases.
Chemical Structure and Properties
The compound features a fused bicyclic structure composed of imidazole and pyridine rings, which contributes to its biological activity. The IUPAC name is 3-[1-(2-methoxyethyl)imidazol-4-yl]imidazo[1,5-a]pyridine-1-carboxylic acid. The molecular formula is C14H14N4O3, with a molecular weight of approximately 286.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O3 |
| Molecular Weight | 286.29 g/mol |
| Density | 1.40 ± 0.1 g/cm³ (Predicted) |
| pKa | -4.23 ± 0.41 (Predicted) |
Antimicrobial Activity
Research indicates that imidazopyridine derivatives exhibit broad-spectrum antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the structural features of imidazopyridines contribute to their ability to disrupt microbial cell functions .
Anticancer Properties
Imidazopyridines have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth and metastasis. For instance, some derivatives have been reported to inhibit Aurora kinases, which are critical for cell division .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazopyridines are also noteworthy. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, reducing cytokine production and inflammatory responses in various models .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It can bind to specific receptors, altering their activity and triggering downstream signaling cascades.
Case Studies and Research Findings
Several studies have documented the biological activities of imidazopyridine derivatives:
- Anticancer Activity : A study published in Medicinal Chemistry demonstrated that certain imidazopyridine analogs exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity .
- Antimicrobial Efficacy : Research published in Pharmaceutical Biology showed that derivatives of imidazopyridines effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : A recent investigation highlighted the ability of similar compounds to reduce inflammation markers in vitro and in vivo, suggesting therapeutic potential for inflammatory diseases .
Q & A
Basic: What synthetic strategies are recommended for constructing the imidazo[1,5-a]pyridine core?
Methodological Answer:
The imidazo[1,5-a]pyridine scaffold is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, as outlined in general heterocyclic synthesis protocols . For example, multi-component reactions (MCRs) using precursors like 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aldehydes can yield structurally diverse derivatives . Key steps include optimizing solvent systems (e.g., ethanol or DMF) and catalytic conditions (e.g., acid/base or transition metal catalysts) to enhance regioselectivity.
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Combined spectroscopic and analytical techniques are critical:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions, as demonstrated in the characterization of structurally similar imidazo[1,5-a]pyridine carboxamides .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., HRMS data for C21H23N5O2 with [M+H]+ at 378.1926) .
- Elemental Analysis : Confirm empirical formulas to rule out impurities .
Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?
Methodological Answer:
Docking studies and molecular dynamics simulations can predict binding affinities to target proteins (e.g., GSK-3β inhibitors) . For example:
- Receptor-Based Models : Use tools like AutoDock to map interactions between the carboxylic acid group and enzymatic active sites.
- QSAR Analysis : Correlate electronic properties (e.g., logP, H-bond donors) with activity data from heterologously expressed receptor assays .
Validate predictions experimentally via functional testing against receptor panels, as seen in studies involving 52 mouse receptors .
Advanced: How should researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
Contradictions often arise from methodological differences. Strategies include:
- Purity Assessment : Verify synthesis protocols (e.g., HPLC purity >98%) to exclude by-products .
- Biological Replicates : Use orthogonal assays (e.g., in vitro enzymatic vs. cell-based) to confirm activity.
- Meta-Analysis : Compare datasets using multidimensional metrics, as demonstrated in hybrid computational/wet-lab models . For instance, discrepancies in receptor activation profiles may stem from single-receptor vs. multi-receptor screening approaches .
Basic: What functional group modifications can improve aqueous solubility?
Methodological Answer:
- Carboxylic Acid Derivatization : Convert to sodium salts or ester prodrugs (e.g., ethyl ester derivatives) to enhance solubility .
- PEGylation : Introduce polyethylene glycol (PEG) chains via the methoxyethyl group to increase hydrophilicity .
- Co-Crystallization : Use co-solvents like DMSO-water mixtures during crystallization, as seen in imidazo[1,2-c]pyrimidine analogs .
Advanced: How can multi-component reactions (MCRs) streamline the synthesis of derivatives?
Methodological Answer:
MCRs reduce step count and improve atom economy. Example protocol:
Combine 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aldehydes in ethanol.
Heat under reflux (80°C, 12 hrs) to precipitate products .
Purify via recrystallization (e.g., methanol/water) .
This method avoids tedious work-up and achieves yields >70% for ten derivatives in one study .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR)?
Methodological Answer:
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., varying the methoxyethyl group to cyclopropyl or aryl) .
- Pharmacophore Mapping : Identify critical moieties (e.g., the imidazole ring’s role in hydrogen bonding) using 3D-QSAR .
- Biological Profiling : Screen derivatives against target panels (e.g., kinase assays) to correlate structural changes with IC50 shifts .
Basic: How can researchers mitigate by-product formation during synthesis?
Methodological Answer:
- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce side reactions like over-alkylation .
- Catalyst Screening : Use Pd/C or CuI for Suzuki couplings to minimize homocoupling by-products .
- Chromatographic Monitoring : Employ TLC or LC-MS to detect intermediates and adjust reaction times .
Advanced: What experimental designs are optimal for probing the compound’s mechanism of action?
Methodological Answer:
- Kinetic Studies : Measure time-dependent inhibition using stopped-flow spectrometry .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to target proteins .
- Gene Knockdown Models : Use siRNA or CRISPR to validate target dependency in cellular assays .
Advanced: How can hybrid computational/experimental approaches accelerate discovery?
Methodological Answer:
- Virtual Screening : Prioritize analogs from chemical libraries (e.g., ZINC15) using docking scores .
- Machine Learning (ML) : Train models on receptor-response datasets to predict novel scaffolds, achieving up to 70% correlation in some studies .
- Synchrotron Crystallography : Resolve co-crystal structures to refine computational models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
